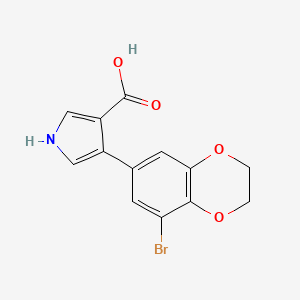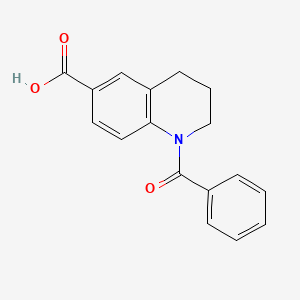![molecular formula C14H21N3O B1371075 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide CAS No. 1153972-20-3](/img/structure/B1371075.png)
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular weight of “1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide” is 247.34 . The InChI code is 1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Microwave-Assisted Direct Amidation
Microwave-assisted treatment can produce carboxamides, such as 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide, efficiently. This approach involves treating related compounds with primary aliphatic amines under specific conditions, yielding good results in terms of product yield (Milosevic et al., 2015).
Alkoxycarbonylpiperidines in Aminocarbonylation
Alkoxycarbonylpiperidines, which are closely related to the compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is critical for synthesizing carboxamides and ketocarboxamides, contributing to the development of complex organic molecules (Takács et al., 2014).
Optimization of Chemical Functionalities for Allosteric Modulation
Compounds structurally similar to 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide have been optimized for allosteric modulation of cannabinoid receptors. This optimization process involves tweaking the structure to impact binding affinity and cooperativity, indicating potential medicinal applications (Khurana et al., 2014).
Anti-acetylcholinesterase Activity
Specific piperidine derivatives, akin to the compound , have shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Anticancer Agent Evaluation
Certain piperidine-4-carboxylic acid derivatives have been synthesized and evaluated as promising anticancer agents. This research demonstrates the potential for compounds within this chemical class in cancer treatment (Rehman et al., 2018).
Soluble Epoxide Hydrolase Inhibition
The triazine-piperidine-4-carboxamide compound class has been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. This discovery points to potential applications in disease treatment and management (Thalji et al., 2013).
Anti-Hypertensive Agents
Synthesis and evaluation of certain piperidine-4-carboxamide derivatives have shown inhibitory activity against T-type Ca(2+) channels, indicating their potential as novel antihypertensive agents (Watanuki et al., 2011).
Anti-Angiogenic and DNA Cleavage Activities
Novel piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their utility as potential anticancer agents (Kambappa et al., 2017).
HIV-1 Reverse Transcriptase Inhibition
N-Phenyl piperidine analogs related to this compound have shown potency against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, indicating potential applications in HIV treatment (Tang et al., 2010).
Aromatase Inhibition
The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to the target compound, has demonstrated potent aromatase inhibitory activity, which could be useful for treating estrogen-dependent diseases (Hartmann et al., 1992).
Insecticidal Application
Compounds structurally similar to 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide have been explored as leads for new insecticides, demonstrating potential in pest control (Cai et al., 2010).
Glycine Transporter 1 Inhibition
Discovery of certain piperidine-4-carboxamide derivatives as potent and orally available glycine transporter 1 inhibitors suggests their potential use in treating neurological disorders (Yamamoto et al., 2016).
Synthesis of N,S-containing Heterocycles
Piperidinium derivatives, including those similar to the compound of interest, have been used in the synthesis of N,S-containing heterocycles, expanding the scope of heterocyclic chemistry (Dotsenko et al., 2012).
Poly(ADP-ribose)polymerase (PARP) Inhibitor Development
The development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors, closely related to the compound , highlights its potential application in treating BRCA-1 and -2 mutant tumors (Jones et al., 2009).
Safety And Hazards
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCSPKJZWPNXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

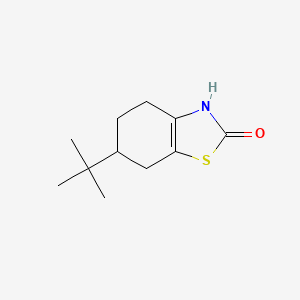
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
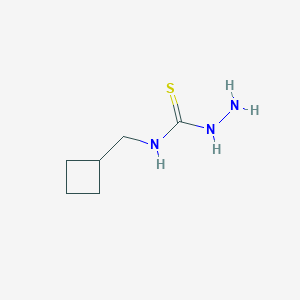
![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)
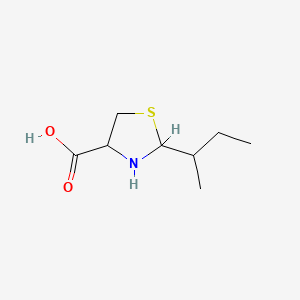
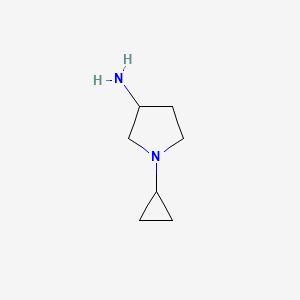
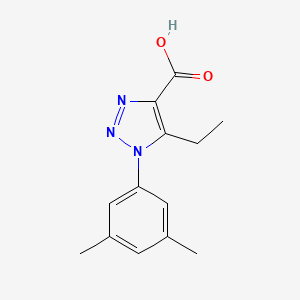

![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)
